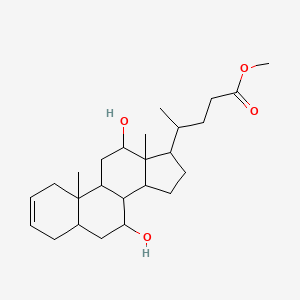
(5beta,7alpha,12alpha)-7,12-Dihydroxychol-2-en-24-oic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5beta,7alpha,12alpha)-7,12-Dihydroxychol-2-en-24-oic acid methyl ester is a complex organic compound with significant relevance in various scientific fields. This compound is a derivative of cholesterol, featuring specific hydroxyl groups and a methyl ester functional group. Its unique structure allows it to participate in various biochemical and chemical processes, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5beta,7alpha,12alpha)-7,12-Dihydroxychol-2-en-24-oic acid methyl ester typically involves multiple steps, starting from cholesterol or its derivatives. The process often includes selective hydroxylation and esterification reactions. One common method involves the following steps:
Hydroxylation: Cholesterol is subjected to hydroxylation using specific reagents like osmium tetroxide or selenium dioxide to introduce hydroxyl groups at the desired positions.
Esterification: The hydroxylated intermediate is then reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5beta,7alpha,12alpha)-7,12-Dihydroxychol-2-en-24-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
(5beta,7alpha,12alpha)-7,12-Dihydroxychol-2-en-24-oic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a model compound for understanding cholesterol metabolism.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (5beta,7alpha,12alpha)-7,12-Dihydroxychol-2-en-24-oic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of cholesterol metabolism and signaling pathways related to lipid homeostasis.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, with a similar structure but lacking the specific hydroxyl and ester groups.
Cholic Acid: A bile acid with similar hydroxylation patterns but different functional groups.
Deoxycholic Acid: Another bile acid with structural similarities.
Uniqueness
(5beta,7alpha,12alpha)-7,12-Dihydroxychol-2-en-24-oic acid methyl ester is unique due to its specific hydroxylation pattern and the presence of a methyl ester group. These features confer distinct chemical reactivity and biological activity, differentiating it from other cholesterol derivatives and bile acids.
Properties
IUPAC Name |
methyl 4-(7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(8-11-22(28)29-4)17-9-10-18-23-19(14-21(27)25(17,18)3)24(2)12-6-5-7-16(24)13-20(23)26/h5-6,15-21,23,26-27H,7-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORLYKPLNOTUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CC=CC4)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














